molecular formula C17H11BrN2O2 B1664642 5-BDBD CAS No. 768404-03-1

5-BDBD

カタログ番号 B1664642
CAS番号: 768404-03-1
分子量: 355.2 g/mol
InChIキー: NKYMVQPXXTZHSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-BDBD is a potent and selective P2X4 receptor antagonist . It inhibits rP2X4R-mediated currents, with an IC50 of 0.75 μM . 5-BDBD completely blocks the basal and acute hyperalgesia induced by nitroglycerin (NTG) .


Molecular Structure Analysis

5-BDBD antagonizes P2X4 in a non-competitive manner . Molecular modeling and site-directed mutagenesis suggest an allosteric binding site for 5-BDBD located between two subunits in the body region of P2X4, with M109, F178, Y300, and I312 on one subunit, and R301 on the neighboring subunit as key residues involved in antagonist binding .


Chemical Reactions Analysis

5-BDBD is a specific inhibitor of P2X4 . It inhibits P2X4 currents in CHO cells with an IC50 of 500 nM .


Physical And Chemical Properties Analysis

5-BDBD is an off-white solid . Its molecular weight is 355.19 . The chemical formula is C17H11BrN2O2 . It is soluble in DMSO up to 35.52mg/mL .

科学的研究の応用

1. Application in Ischemic Stroke Therapy

  • Summary of the Application: 5-BDBD is used in the treatment of ischemic stroke. It inhibits the P2X4 receptor, which is activated during stroke and exacerbates post-stroke damage . The compound has shown neuroprotective effects in rodents .
  • Methods of Application: A PEGylated liposomal formulation of 5-BDBD was synthesized and characterized, with an encapsulation efficacy of >80%, and release over 48 hours . In vitro and in vivo experiments with Nile red encapsulation showed cytocompatibility and CNS infiltration of nanocarriers .
  • Results or Outcomes: Administered 4 or 28 hours after stroke onset, the nanoformulation provided significant neuroprotection, reducing infarct volume by ∼50% compared to controls . It outperformed orally-administered 5-BDBD with a lower dose and shorter treatment duration, suggesting precise delivery by nanoformulation improves outcomes .

2. Application in Neuropathic Pain, Inflammation, and Vasodilatation

  • Summary of the Application: 5-BDBD is used as a small molecule antagonist at the human P2X4 receptor . Activity of P2X4 receptor is associated with neuropathic pain, inflammation, and vasodilatation .
  • Methods of Application: The structure-activity of 5-BDBD at human P2X4 was elucidated by combining pharmacology, electrophysiology, molecular modelling, and medicinal chemistry . Molecular modelling and site-directed mutagenesis suggested an allosteric binding site for 5-BDBD located between two subunits in the body region of P2X4 .
  • Results or Outcomes: Key residues for 5-BDBD binding were identified, providing a structural explanation of how they contribute to 5-BDBD antagonism . The limited action of 5-BDBD on open versus closed channels is due to a conformational change in the allosteric site .

3. Application in Reducing Long-Term Potentiation

  • Summary of the Application: 5-BDBD has been found to reduce long-term potentiation (LTP) in rat hippocampal slices . LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is one of several phenomena underlying synaptic plasticity, the ability of chemical synapses to change their strength.

4. Application in Modulating P2X4 Receptor Activity

  • Summary of the Application: 5-BDBD, along with other compounds like PSB-12062, ivermectin, avermectins, and divalent cations, has been used to modulate the activity of the P2X4 receptor . This receptor is associated with neuropathic pain, inflammation, and vasodilatation.

5. Application in Modulating P2X4 Receptor Activity

  • Summary of the Application: 5-BDBD, along with other compounds like PSB-12062, ivermectin, avermectins, and divalent cations, has been used to modulate the activity of the P2X4 receptor . This receptor is associated with neuropathic pain, inflammation, and vasodilatation.

6. Application in Structural Studies of P2X4 Receptor

  • Summary of the Application: 5-BDBD has been used in structural studies of the P2X4 receptor . These studies have helped to elucidate the structure-activity relationship of P2X4 antagonists .
  • Methods of Application: The studies combined pharmacology, electrophysiology, molecular modelling, and medicinal chemistry . Molecular modelling and site-directed mutagenesis suggested an allosteric binding site for 5-BDBD located between two subunits in the body region of P2X4 .
  • Results or Outcomes: Key residues for 5-BDBD binding were identified, providing a structural explanation of how they contribute to 5-BDBD antagonism . The limited action of 5-BDBD on open versus closed channels is due to a conformational change in the allosteric site .

Safety And Hazards

5-BDBD is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

特性

IUPAC Name

5-(3-bromophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O2/c18-11-5-3-4-10(8-11)15-17-16(20-14(21)9-19-15)12-6-1-2-7-13(12)22-17/h1-8H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYMVQPXXTZHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431707
Record name 5-BDBD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one

CAS RN

768404-03-1
Record name 5-BDBD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 768404-03-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BDBD
Reactant of Route 2
5-BDBD
Reactant of Route 3
5-BDBD
Reactant of Route 4
Reactant of Route 4
5-BDBD
Reactant of Route 5
5-BDBD
Reactant of Route 6
5-BDBD

Citations

For This Compound
624
Citations
B Balázs, T Dankó, G Kovács, L Köles… - Cellular physiology and …, 2013 - karger.com
… We also assessed the inhibitory effects of 5-BDBD and TNP-ATP on both … that 5-BDBD and TNP-ATP have similar inhibitory potencies on P2X 4 Rs. Furthermore, we show that 5-BDBD …
Number of citations: 79 karger.com
C Coddou, R Sandoval, MJ Hevia, SS Stojilkovic - Neuroscience letters, 2019 - Elsevier
… 5-BDBD on HEK293 cells expressing different rat P2XRs and measured the currents gated by ATP using electrophysiological techniques. We found that 5-BDBD is … effects of 5-BDBD on …
Number of citations: 39 www.sciencedirect.com
S Bidula, IB Nadzirin, M Cominetti, H Hickey… - Molecular …, 2022 - ASPET
… The bromine group of 5-BDBD was redundant for the antagonist activity of 5-BDBD, … group of 5-BDBD and R301 in P2X4 was associated with 5-BDBD activity. 5-BDBD could inhibit the …
Number of citations: 14 molpharm.aspetjournals.org
H Hickey - 2020 - ueaeprints.uea.ac.uk
… with one prominent paper suggesting that 5-BDBD is a competitive antagonist and another … action for 5-BDBD and to identify residues responsible for mediating the effects of 5-BDBD. …
Number of citations: 0 ueaeprints.uea.ac.uk
M Wang, M Gao, JA Meyer, JS Peters… - Bioorganic & medicinal …, 2017 - Elsevier
… As indicated in Scheme 4, in order to synthesize O-[ 11 C]Me-5-BDBD, we attempted to protect the amide N single bond H of 6 with tert-butyloxycarbonyl (Boc) protecting group using 4-…
Number of citations: 17 www.sciencedirect.com
B Xu, O Nikolaienko, V Levchenko… - Physiological …, 2022 - Wiley Online Library
… The fact that inhibition of P2X 4 R using 5-BDBD showed no effect in the cyst development of PCK rats in the current study may suggest that although 5-BDBD showed effect in vitro, …
Number of citations: 3 physoc.onlinelibrary.wiley.com
B Hu, X Feng, L Wang, Y Song, X Ni - Iranian Journal of Basic …, 2018 - ncbi.nlm.nih.gov
… In this research, it is proposed that P2X4R antagonist, 5-BDBD, inhibits inflammation cytokines and affects ratio of T-bet/Gata-3. Furthermore it clarifies whether 5-BDBD inhibits allergic …
Number of citations: 6 www.ncbi.nlm.nih.gov
BBTDG Kovácsb, LKMA Hedigerb… - Cell Physiol …, 2013 - researchgate.net
… We also assessed the inhibitory effects of 5-BDBD and TNP-ATP on both … that 5-BDBD and TNP-ATP have similar inhibitory potencies on P2X4Rs. Furthermore, we show that 5-BDBD …
Number of citations: 0 www.researchgate.net
A Doerfler, WPH Becker, I Wanke… - American journal …, 2005 - Am Soc Neuroradiology
… I312 are key residues for 5-BDBD binding; provide a structural explanation of how they contribute to 5-BDBD antagonism; and highlight that the limited action of 5-BDBD on open versus …
Number of citations: 36 www.ajnr.org
P Srivastava, CG Cronin, VL Scranton… - Experimental …, 2020 - Elsevier
… Here, we pharmacologically inhibited P2X4R with 5-BDBD during the acute stroke phase and studied functional recovery at both acute and chronic time points. We used histological, …
Number of citations: 53 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。